N-Formylnorloline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

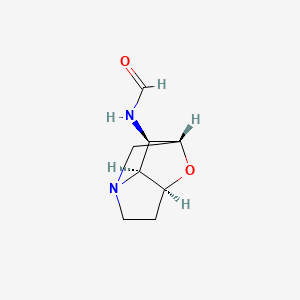

N-Formylnorloline, also known as N-formylnorloline hydrochloride, is a synthetic molecule that has been used in scientific research since the late 1970s. It is a derivative of the neurotransmitter noradrenaline and has been used in studies of the effects of noradrenaline on a variety of physiological systems. N-Formylnorloline is a relatively new compound and its effects on the body are still being studied.

Applications De Recherche Scientifique

Occurrence in Plants : N-Formylnorloline was isolated from roots of Argyreia mollis, marking the first identification of a 1-aminopyrrolizidine alkaloid in the Convolvulaceae family. It was detected in roots and aerial vegetative parts of the plant (Tofern et al., 1999).

Detection in Animal Urine : This alkaloid, among other loline-type alkaloids, was detected in the urine of racehorses, indicating its presence in certain plants used for horse forage (Takeda et al., 1991).

Chemistry and Biological Effects : N-Formylnorloline, a saturated amino pyrrolizidine alkaloid, is distinct from hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids. Its synthesis and potential pharmacological activities in various systems, including its toxicity to insects, have been studied (Bush et al., 1993).

Phytotoxic Activity : In agriculture, N-Formylnorloline demonstrated phytotoxicity by inhibiting the germination of annual ryegrass, indicating a potential role in plant competition and defense mechanisms (Petroski et al., 1990).

Receptor Interaction : Studies on rabbit neutrophils revealed specific binding sites for N-formyl peptides, like N-Formylnorloline, suggesting its role in leukocyte chemotaxis and potential implications in immune response (Aswanikumar et al., 1977).

Biosynthesis and Diversification : Research on Epichloë species, fungal endophytes of grasses, indicated that N-Formylnorloline is produced by both fungal and plant enzymes, contributing to the chemical diversification of loline alkaloids (Pan et al., 2014).

Medical Implications : N-Formylnorloline, along with other N-formyl peptides, may play a role in inflammatory or degenerative processes, attracting leukocytes to sites of infection or tissue damage (Rabiet et al., 2005).

Growth Inhibition in Livestock : Its presence in urine and feces of sheep dosed with meadow fescue indicated rapid uptake, metabolism, and excretion, with no toxicity signs at concentrations encountered in New Zealand grazing conditions (Gooneratne et al., 2012).

Production in Cultures : N-Formylnorloline was produced by the endophyte Neotyphodium uncinatum in defined media, shedding light on its biosynthesis and potential for large-scale production (Blankenship et al., 2001).

Peptide Deformylase Inhibition : It may have implications in the development of new antibacterial agents, as similar N-formyl peptides have shown activity against various bacteria (Clements et al., 2001).

Propriétés

IUPAC Name |

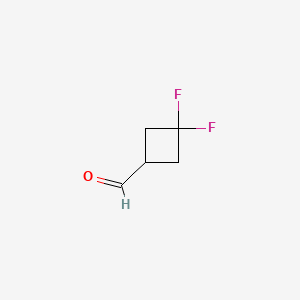

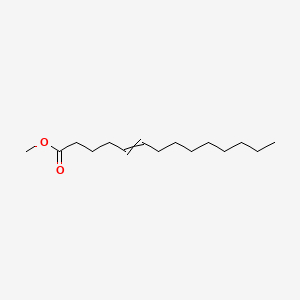

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5-,6+,7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEMMYSNKGUOCT-FKSUSPILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylnorloline | |

CAS RN |

61391-10-4 |

Source

|

| Record name | N-Formylnorloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What analytical techniques were used to identify N-Formylnorloline in horse urine?

A1: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform-Infrared Spectrometry (GC-FT-IR) to detect and identify N-Formylnorloline and other loline alkaloids in horse urine [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)

![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)

![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)